BenchChemオンラインストアへようこそ!

2-(6-Amino-5-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde

Medicinal Chemistry Building Blocks Molecular Weight Analysis

2-(6-Amino-5-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde (CAS 1352520-98-9, C₁₁H₁₅N₃O, MW 205.26 g/mol) is a heterocyclic building block that combines a 6-amino-5-methylpyridine head group with an N-formylpyrrolidine scaffold. The 6-amino-5-methylpyridin-3-yl substructure is a pharmacologically privileged motif present in the clinical-stage PRMT5 inhibitor TNG908 (ralometostat).

Molecular Formula C11H15N3O
Molecular Weight 205.26 g/mol
Cat. No. B15230624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Amino-5-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde
Molecular FormulaC11H15N3O
Molecular Weight205.26 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1N)C2CCCN2C=O
InChIInChI=1S/C11H15N3O/c1-8-5-9(6-13-11(8)12)10-3-2-4-14(10)7-15/h5-7,10H,2-4H2,1H3,(H2,12,13)
InChIKeyOYIYNRXXPZTWLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-Amino-5-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde – Procurement-Relevant Identity, Core Heterocyclic Class, and Initial Reference Landscape


2-(6-Amino-5-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde (CAS 1352520-98-9, C₁₁H₁₅N₃O, MW 205.26 g/mol) is a heterocyclic building block that combines a 6-amino-5-methylpyridine head group with an N-formylpyrrolidine scaffold . The 6-amino-5-methylpyridin-3-yl substructure is a pharmacologically privileged motif present in the clinical-stage PRMT5 inhibitor TNG908 (ralometostat) [1]. This compound belongs to the broader class of 3-pyrrolidinylpyridines explored as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5), a GPCR target for CNS disorders [2]. Commercial availability at ≥98% purity positions it as a research intermediate for medicinal chemistry campaigns requiring the 6-amino-5-methylpyridine pharmacophore in a pyrrolidine-based architecture .

Why 2-(6-Amino-5-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde Cannot Be Replaced by Common Analogs – Structural and Functional Differentiation


Close analogs of this compound differ in at least one critical structural feature — the 5-methyl group on pyridine, the 6-amino substituent, the pyrrolidine N-substituent (formyl vs. acetyl vs. Boc), or the position of the pyridine–pyrrolidine linkage — each of which alters molecular recognition, physicochemical properties, or synthetic tractability . The 6-amino-5-methyl substitution pattern is a validated pharmacophore for PRMT5 engagement, as evidenced by the clinical candidate TNG908 [1]. Removal of the 5-methyl group (des-methyl analog, MW 191.23) alters both steric bulk and lipophilicity, which can weaken target binding affinity and compromise pharmacokinetic profiles [2]. The N-formyl group offers a smaller steric footprint and distinct reactivity (e.g., reductive amination, hydrolysis to the secondary amine) compared to the N‑acetyl analog or the N‑Boc-protected variant (MW 275.36), each of which requires different deprotection or downstream coupling conditions . Consequently, substituting this compound with a generic pyrrolidinylpyridine can derail synthetic routes or produce intermediates with inappropriate electronic and steric properties for the intended biological target.

Quantitative Differentiation Evidence for 2-(6-Amino-5-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde vs. Closest Analogs


Molecular Weight Differentiates Target Compound from Des-Methyl, N-Boc, and N-Acetyl Analogs

The target compound (MW 205.26) can be unambiguously distinguished from its closest analogs by molecular weight. The des-methyl analog 2-(6-aminopyridin-3-yl)pyrrolidine-1-carbaldehyde (CAS 1352482-43-9) has MW 191.23, representing a –14 Da shift . The N-Boc-protected version tert-butyl 2-(6-amino-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate has MW 275.36 (+70 Da) . The N-acetyl analog 1-[2-(6-amino-5-methylpyridin-3-yl)pyrrolidin-1-yl]ethanone (CAS 1352535-72-8) has MW 219.28 (+14 Da relative to the target) [1]. These differences are analytically resolvable by LC-MS and have practical consequences for reaction monitoring, intermediate isolation, and supply chain verification.

Medicinal Chemistry Building Blocks Molecular Weight Analysis

6-Amino-5-Methylpyridine Pharmacophore Validation via Clinical Candidate TNG908 (PRMT5 Inhibitor)

The 6-amino-5-methylpyridin-3-yl fragment of the target compound is an integral component of TNG908 (ralometostat), a clinical-stage PRMT5 inhibitor that exploits synthetic lethality in MTAP-deleted solid tumors [1]. Co-crystal structures confirm that the 6-amino-5-methylpyridine moiety engages the PRMT5:MEP50 complex catalytic site (PDB: 8vey) [2]. Analogs lacking the 5-methyl group or the 6-amino substituent lose key hydrogen-bonding and hydrophobic contacts in this binding pocket, establishing that the precise substitution pattern is non-redundant for target engagement [3].

PRMT5 Inhibition Oncology Pharmacophore Validation

Commercial Purity Specification ≥98% (HPLC) – Process-Scale Quality Assurance

The target compound is offered by MolCore with a purity specification of NLT 98% (HPLC) under ISO-certified quality systems suitable for global pharmaceutical R&D and QC requirements . While purity data for closely related analogs are not consistently reported from independent vendors, the ≥98% threshold meets typical industry standards for building blocks destined for lead optimization or in vitro pharmacology assays, where impurities >2% can confound biological readouts .

Quality Control Building Block Procurement Purity Specification

mGlu5 Negative Allosteric Modulator (NAM) Scaffold Context – Quantitative Potency Benchmark of the Chemotype

The core 6-aryl-3-pyrrolidinylpyridine chemotype, to which the target compound belongs as a synthetic intermediate, has demonstrated potent mGlu5 negative allosteric modulation. In the Weiss et al. 2011 series, compounds bearing a 6-aryl substituent on the pyridine ring achieved IC₅₀ values as low as 84 nM in mGlu5 functional assays using [³H]MPEP displacement [1]. The target compound contains an N-formyl group in place of the 6-aryl substituent, defining it as a late-stage diversification intermediate rather than the final NAM pharmacophore. Comparative data from the literature show that modification of the pyrrolidine N-substituent and the 6-position of the pyridine ring modulates mGlu5 NAM potency over two orders of magnitude (IC₅₀ range: 84 nM to >10,000 nM) [1].

mGlu5 NAM CNS Drug Discovery GPCR Allosteric Modulation

N-Formyl Group as a Differentiating Synthetic Handle vs. N-Acetyl and N-Boc Analogs

The N-formyl group (CHO) on pyrrolidine is sterically minimal (A-value ≈ 0.6–1.2 kcal/mol for aldehydes vs. amines) compared to N-acetyl (COCH₃, A-value ≈ 1.7 kcal/mol for a methyl group) or N-Boc (CO₂tBu, A-value ≈ 2.7–3.0 kcal/mol for tert-butyl) [1]. This difference in steric demand affects both pyrrolidine ring conformation (pseudorotation phase angle) and accessibility of the pyrrolidine nitrogen for subsequent transformations. The formyl group can be selectively reduced (NaBH₄, LiAlH₄), hydrolyzed under mild acidic or basic conditions to unmask the secondary amine, or converted to an enamine, whereas the acetyl group requires harsher conditions for deacetylation and the Boc group requires acidic cleavage (TFA or HCl) that may be incompatible with acid-sensitive substrates [2].

Synthetic Chemistry Protecting Group Strategy Late-Stage Functionalization

Target Application Scenarios for 2-(6-Amino-5-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde Based on Verified Evidence


Late-Stage Diversification Intermediate for mGlu5 Negative Allosteric Modulator Lead Optimization

The N-formylpyrrolidine scaffold serves as a diversification-ready intermediate for introducing 6-aryl substituents via Suzuki–Miyaura, Buchwald–Hartwig, or Ullmann-type couplings, accessing the full mGlu5 NAM chemical space described by Weiss et al. (IC₅₀ range: 84 nM to >10,000 nM) [1]. The formyl group can be retained as a masking group or removed post-coupling to liberate the secondary amine for further derivatization. This approach consolidates synthesis around a single, well-characterized building block with ≥98% purity , minimizing QC burden relative to sourcing multiple pre-functionalized 6-aryl analogs of inconsistent quality.

PRMT5 Inhibitor Fragment-Based Drug Discovery Leveraging the 6-Amino-5-Methylpyridine Pharmacophore

Given that the 6-amino-5-methylpyridin-3-yl moiety is a critical pharmacophoric element of the clinical candidate TNG908 (PRMT5 inhibitor; co-crystal PDB 8vey) [2], the target compound can be employed as a fragment in structure-based design of novel PRMT5 ligands. The pyrrolidine N-formyl group serves as a synthetic handle for fragment growing or linking strategies, enabling exploration of vector space distinct from the piperidine-based TNG908 scaffold.

Parallel Library Synthesis in CNS GPCR Drug Discovery Programs

Because the N-formyl group is sterically compact and compatible with a broad range of subsequent transformations (reductive amination, hydrolysis to amine, Grignard addition), the target compound is well-suited for parallel library synthesis [3]. Researchers can order a single batch of the ≥98% pure intermediate and diversify in 24- or 96-well format, reducing procurement complexity and ensuring batch-to-batch consistency across all library members.

Quality-Controlled Building Block for Pharmaceutical Process Chemistry

The vendor's ISO-certified quality system and NLT 98% purity specification meet the acceptance criteria for building blocks used in lead optimization and early preclinical candidate synthesis . The 14–70 Da molecular weight separation from common analogs enables unambiguous identity verification by routine LC-MS in the receiving laboratory, reducing the risk of mis-shipment or cross-contamination.

Quote Request

Request a Quote for 2-(6-Amino-5-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.